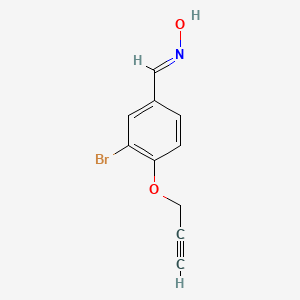

3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime is a chemically synthesized compound with notable characteristics. Its relevance in various chemical processes and studies is due to its distinct molecular structure and reactive properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, often starting with basic aldehydes and incorporating bromine elements. The process typically involves nucleophilic substitution reactions, followed by refinement steps to achieve the desired molecular structure (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is generally characterized using spectroscopic methods like FT-IR, GC-MS, and NMR spectroscopy. Computational methods like geometry optimization and potential energy scan studies also play a crucial role in predicting the favored conformations of these compounds (Balachander & Manimekalai, 2017).

Scientific Research Applications

Catalytic Applications

One study focuses on the catalyst-dependent metathesis reactions between 3-en-1-ynamides and nitrosoarenes, showcasing the use of Ag(I) or Zn(II) to produce benzaldehyde derivatives through unprecedented 1,4-metathesis reactions. This process enhances molecular complexity, indicating potential applications in synthetic organic chemistry (Gawade, Huple, & Liu, 2014).

Plant Growth Regulation

Another research area explores benzaldehyde O-alkyloximes, including those derived from bromobenzaldehydes, as new plant growth regulators. The introduction of a bromine atom to the benzene ring enhances phytotoxic activity, suggesting their use in agricultural sciences to regulate plant growth (Yoshikawa & Doi, 1998).

Antioxidant, Antimicrobial, and Anticancer Properties

Further, compounds related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. For instance, derivatives demonstrated significant cytotoxic activity against breast adenocarcinoma cell lines, highlighting their potential in medical research for developing new therapeutic agents (Konuş et al., 2019).

Organic Synthesis and Photocatalysis

In organic synthesis, the compound has been part of studies exploring the oxidative esterification of benzaldehyde, with applications in the development of efficient synthetic pathways for producing esters under environmentally friendly conditions. This illustrates the compound's role in advancing green chemistry practices (Biajoli, Peringer, & Monteiro, 2017).

Photochemical Applications

Lastly, the use of benzaldehyde derivatives, including those related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime, in photochemical applications has been reported. Such compounds have been used as photolabile protecting groups for aldehydes and ketones, showcasing their utility in the controlled release of these functional groups under light irradiation (Lu et al., 2003).

properties

IUPAC Name |

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTSPIQUZWUUHV-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=C(C=C(C=C1)/C=N/O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)